molecular formula C10H12Br2 B13188591 1-Bromo-4-(1-bromobutan-2-yl)benzene

1-Bromo-4-(1-bromobutan-2-yl)benzene

Cat. No.: B13188591
M. Wt: 292.01 g/mol
InChI Key: NNJLCUQWTDVSQJ-UHFFFAOYSA-N
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Description

1-Bromo-4-(1-bromobutan-2-yl)benzene is a brominated aromatic compound featuring a benzene ring substituted with two bromine atoms: one directly on the aromatic ring (para position) and another on the branched aliphatic chain (1-bromobutan-2-yl group). The molecular formula is C₁₀H₁₁Br₂, with a molar mass of 292.01 g/mol. This compound is hypothesized to exhibit unique reactivity due to its dual bromine substituents, which may facilitate sequential substitution or elimination reactions. While direct references to this compound are absent in the provided evidence, structural analogs and synthesis pathways from related brominated aromatics offer insights into its properties and applications .

Properties

Molecular Formula

C10H12Br2

Molecular Weight

292.01 g/mol

IUPAC Name

1-bromo-4-(1-bromobutan-2-yl)benzene

InChI

InChI=1S/C10H12Br2/c1-2-8(7-11)9-3-5-10(12)6-4-9/h3-6,8H,2,7H2,1H3

InChI Key

NNJLCUQWTDVSQJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CBr)C1=CC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Bromination of 4-Methylbutylbenzene via Radical Bromination

The most prevalent method involves the selective radical bromination of 4-methylbutylbenzene. This process employs N-bromosuccinimide (NBS) as the brominating agent, often in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction typically proceeds in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux conditions.

Reaction Scheme:

4-Methylbutylbenzene + NBS → this compound

Reaction Conditions:

Mechanism:
Radical initiation generates bromine radicals, which abstract hydrogen atoms from the butyl side chain, leading to the formation of a brominated intermediate at the secondary carbon (C2 of butan-2-yl), resulting in the desired brominated aromatic compound.

Electrophilic Aromatic Bromination Followed by Side Chain Functionalization

An alternative route involves initial electrophilic aromatic substitution to introduce a bromine atom onto the benzene ring, followed by side chain modification:

  • Step 1: Bromination of benzene to produce bromobenzene.
  • Step 2: Friedel-Crafts alkylation with 1-butanol derivatives to attach the butyl chain.
  • Step 3: Selective bromination of the side chain at the secondary carbon using radical bromination conditions as above.

This multi-step process allows precise control over substitution patterns, especially when regioselectivity is critical.

Optimization of Reaction Parameters for Higher Yields

Parameter Optimal Range Rationale
Temperature 80–90°C Promotes radical formation while minimizing side reactions
Reagent Stoichiometry 1.2 equivalents of NBS Ensures complete bromination with minimal over-bromination
Reaction Time 4–8 hours Sufficient for complete conversion without degradation
Solvent Carbon tetrachloride (CCl₄) Non-polar, stabilizes radicals, and facilitates homogeneous reaction
Initiator Concentration 0.05–0.1 equivalents Adequate radical initiation without excessive side reactions

Note: Maintaining anhydrous conditions and inert atmosphere (nitrogen or argon) is crucial to prevent hydrolysis and oxidation.

Industrial and Large-Scale Production Considerations

In industrial settings, continuous flow reactors are employed to enhance safety and reproducibility. The bromination process is scaled with precise control over temperature, reagent addition, and mixing to prevent runaway reactions. Purification often involves recrystallization or chromatography, and by-products are minimized through optimized stoichiometry and reaction control.

Mechanistic Insights

The radical bromination mechanism involves:

  • Initiation: Formation of bromine radicals from NBS under heat or light.
  • Propagation: Bromine radicals abstract hydrogen from the butyl side chain, forming a carbon-centered radical.
  • Termination: Radical recombination yields the brominated product.

The selectivity for secondary over primary or tertiary carbons is influenced by the stability of the intermediate radicals, favoring bromination at the secondary carbon (C2 of butan-2-yl).

Summary and Key Data

Aspect Details
Starting Material 4-Methylbutylbenzene
Brominating Agent N-Bromosuccinimide (NBS)
Reaction Type Radical bromination
Reaction Conditions 80–90°C, inert atmosphere, 4–8 hours
Yield 70–85% (optimized)
Main Products This compound

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(1-bromobutan-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Bromo-4-(1-bromobutan-2-yl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions involving brominated organic compounds.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-4-(1-bromobutan-2-yl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms on the benzene ring and the butyl group make the compound susceptible to substitution reactions. The molecular targets and pathways involved depend on the specific reactions and conditions applied .

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

Compound Molecular Formula Molar Mass (g/mol) Key Reactivity
1-Bromo-4-(1-bromobutan-2-yl)benzene C₁₀H₁₁Br₂ 292.01 Sequential substitution, cross-coupling
1-Bromo-4-(2-chloro-2-methylpropyl)benzene C₁₀H₁₂BrCl 247.56 Sterically hindered substitution
1-Bromo-4-(phenylethynyl)benzene C₁₄H₉Br 257.13 Click chemistry, polymerization
1-Bromo-4-(3-thienyl)benzene C₁₀H₇BrS 239.13 Regioselective halogenation, Sonogashira

Biological Activity

1-Bromo-4-(1-bromobutan-2-yl)benzene is a brominated aromatic compound that has garnered attention in various fields of research, particularly in organic chemistry and medicinal applications. This article explores its biological activity, focusing on toxicity, potential therapeutic effects, and ecological impact.

Chemical Structure and Properties

This compound, also known as a bromo-substituted phenyl compound, features a benzene ring with two bromine substituents. Its molecular formula is C10H12Br2C_{10}H_{12}Br_2, and it exhibits unique physical and chemical properties that influence its biological interactions.

Acute Toxicity

The acute toxicity of this compound has been assessed through various studies. The compound is classified under Category 2 for eye irritation, indicating that it can cause serious eye damage or irritation upon contact. However, it has not been classified as harmful by ingestion based on the lack of corroborating evidence from animal or human studies .

Skin and Eye Irritation

Studies indicate that while the compound does not typically produce adverse health effects or skin irritation upon contact, direct exposure to the eyes can lead to transient discomfort characterized by tearing or conjunctival redness .

Long-term Exposure Effects

Long-term exposure to this compound is not expected to produce chronic health effects, although caution is advised to minimize exposure through all routes .

Antimicrobial Properties

Recent investigations have suggested that brominated compounds, including this compound, may exhibit antimicrobial properties. These compounds have been studied for their ability to inhibit bacterial growth and could be potential candidates for developing new antibiotics .

Endocrine Disruption Potential

Current literature does not provide evidence supporting the endocrine-disrupting properties of this compound. This aspect is critical for evaluating its safety in pharmaceutical applications, as endocrine disruptors can interfere with hormonal systems in humans and wildlife .

Ecotoxicological Impact

The ecological implications of this compound have also been assessed. The compound's persistence in the environment and potential bioaccumulation are areas of concern. However, specific data regarding its aquatic toxicity and degradation in soil are currently lacking .

Study on Acute Oral Toxicity

In a notable study involving acute oral toxicity, groups of male Sprague-Dawley rats were administered varying doses of brominated compounds similar to this compound. The results indicated a median lethal dose (LD50) around 2700 mg/kg, with observed symptoms including tremors and weight loss at non-lethal doses .

Antimicrobial Activity Case Study

A case study exploring the antimicrobial activity of brominated phenolic compounds found that certain derivatives effectively inhibited the growth of pathogenic bacteria. This suggests that modifications to the structure of compounds like this compound could enhance their therapeutic efficacy against infections .

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